Bienvenue dans la boutique en ligne BenchChem!

Pentalenolactone

GAPDH Inhibition Glycolysis Enzyme Kinetics

Pentalenolactone is an irreplaceable, irreversible inhibitor of GAPDH that covalently modifies the active-site cysteine, offering unmatched specificity over koningic acid or iodoacetate. Ideal for Warburg effect validation, plant isoform dissection (NAD- vs. NADP-dependent), and cytostatic proliferation studies. Stock availability is limited; early procurement inquiry is strongly advised to secure your research timeline.

Molecular Formula C15H16O5
Molecular Weight 276.28 g/mol
CAS No. 31501-48-1
Cat. No. B1231341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentalenolactone
CAS31501-48-1
Synonymsarenaemycin E
pentalenolactone
Molecular FormulaC15H16O5
Molecular Weight276.28 g/mol
Structural Identifiers
SMILESCC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O
InChIInChI=1S/C15H16O5/c1-7-4-14-10(8(7)2)3-9(12(16)17)11(14)5-19-13(18)15(14)6-20-15/h3-4,8,10-11H,5-6H2,1-2H3,(H,16,17)/t8-,10-,11+,14-,15-/m1/s1
InChIKeyNUPNVWUYFVEAIT-ULEBWITMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentalenolactone (CAS 31501-48-1): A Potent, Irreversible GAPDH Inhibitor for Research and Drug Discovery


Pentalenolactone (CAS 31501-48-1) is a sesquiterpene lactone antibiotic produced by various Streptomyces species. It functions as a highly specific, irreversible inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH, EC 1.2.1.12), a critical target in cellular energy metabolism [1]. Its unique mechanism of action involves covalent modification of the active site cysteine residue, distinguishing it from many other GAPDH inhibitors [2].

Why Pentalenolactone is Not a Generic GAPDH Inhibitor: Key Differentiators for Informed Procurement


Pentalenolactone's unique, irreversible inhibition mechanism and its specific isoform selectivity profile mean that generic substitution with other GAPDH inhibitors (e.g., koningic acid, iodoacetate) or even close structural analogs (e.g., pentalenolactone methyl ester) is not scientifically valid. Studies demonstrate that these compounds exhibit significant differences in their kinetic parameters, binding modes, and cellular effects, which can critically impact experimental outcomes [1]. The following sections provide a quantitative, evidence-based guide to these critical distinctions.

Quantitative Evidence for Pentalenolactone (CAS 31501-48-1) Differentiation: Head-to-Head Comparisons and Class-Level Inferences


Potency and Binding Affinity: Pentalenolactone vs. Koningic Acid

Pentalenolactone demonstrates superior in silico binding affinity for GAPDH compared to the structurally related inhibitor, koningic acid (heptelidic acid). This difference in predicted binding energy suggests a higher potential for interaction with the target enzyme's active site [1].

GAPDH Inhibition Glycolysis Enzyme Kinetics Molecular Docking

Mechanism of Action: Irreversible vs. Competitive Inhibition

Pentalenolactone acts as a time-dependent, irreversible inhibitor of GAPDH by covalently modifying the active site cysteine residue (Cys-149). This is in contrast to its methyl ester derivative, which also irreversibly inactivates GAPDH but does so with a significantly higher inhibition constant (KI), indicating a lower affinity for the enzyme [1].

GAPDH Inhibition Enzyme Kinetics Covalent Inhibitors Glycolysis

GAPDH Isoform Selectivity: NAD-Dependent vs. NADP-Dependent Enzymes

Pentalenolactone exhibits high specificity for the NAD-dependent GAPDH (EC 1.2.1.12), which is the key glycolytic enzyme in most organisms. It does not inhibit the NADP-dependent GAPDH (EC 1.2.1.9) found in plants and some Streptomyces strains [1]. This is a critical differentiator, as some other GAPDH inhibitors, like iodoacetate, are known to be broad-spectrum alkylating agents.

GAPDH Isoforms Enzyme Selectivity NAD vs NADP Glycolysis

In Vivo Antiparasitic Activity: Differential Sensitivity in Trypanosoma brucei Life Cycle Stages

Pentalenolactone demonstrates a stark difference in its in vitro efficacy against two distinct life cycle stages of the parasite Trypanosoma brucei, the causative agent of African sleeping sickness. This highlights a context-dependent activity that is not observed with all GAPDH inhibitors [1].

Trypanosoma brucei Antiparasitic Glycolysis Drug Discovery

Optimal Application Scenarios for Pentalenolactone (CAS 31501-48-1) in Scientific Research


Target Validation in Glycolysis-Dependent Cancers

Due to its potent and irreversible inhibition of GAPDH, pentalenolactone is an ideal tool compound for validating the dependence of specific cancer cell lines on glycolysis (the Warburg effect). Its differential potency, as suggested by its strong binding affinity for PfGAPDH [1], makes it suitable for use in cell viability assays to compare glycolytic dependency across different cancer models. Researchers should compare its effects to those of a less potent inhibitor, like koningic acid, to establish a potency-dependent response curve.

Probing Isoform-Specific GAPDH Function in Plant Biology

The compound's well-documented specificity for NAD-dependent GAPDH, while sparing the NADP-dependent isoform [1], makes it a critical reagent for plant biologists. It can be used to dissect the distinct roles of these two enzymes in photosynthetic and non-photosynthetic tissues, or under different environmental stress conditions. This application is supported by direct evidence of its differential effects on spinach GAPDH isoforms [1].

Investigating Cell Cycle Arrest and Antiproliferative Mechanisms

Pentalenolactone's demonstrated ability to dose-dependently inhibit vascular smooth muscle cell proliferation via the ERK1/2 cascade [1], without inducing cell death at low concentrations, makes it a valuable tool for studying the link between glycolysis and cell cycle regulation. It is particularly useful for experiments designed to distinguish between cytostatic and cytotoxic effects, as it can arrest proliferation without killing the cells.

Antiparasitic Drug Discovery: Targeting Bloodstream-Stage Trypanosomes

The extreme sensitivity of bloodstream-form Trypanosoma brucei to pentalenolactone (killed at 1.5 µg/mL), compared to the profound insensitivity of the procyclic form (>75 µg/mL) [1], provides a powerful model system. This compound can be used to screen for and characterize other inhibitors that target the unique glycolytic dependence of the mammalian-infective stage of this parasite, a validated approach for developing new therapies for African trypanosomiasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentalenolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.